molecular formula C7H5BrN2OS B2565237 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 1510628-81-5

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2565237
CAS No.: 1510628-81-5
M. Wt: 245.09
InChI Key: PPFBTQZZWNQTCD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a key synthetic intermediate based on the privileged thienopyrimidine scaffold, which is recognized for its significant potential in medicinal chemistry and oncology drug discovery . The thienopyrimidine core is a bioisostere of natural purines, allowing derived compounds to interact critical biological targets . This bromomethyl derivative is particularly valuable for further functionalization via nucleophilic substitution reactions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . This compound serves as a crucial precursor in the design of novel therapeutic agents. Research highlights the thieno[3,2-d]pyrimidine scaffold as a foundation for developing potent and selective inhibitors of cyclin-dependent kinase 7 (CDK7), a promising target for cancer therapy due to its dual role in regulating cell cycle progression and transcription . Furthermore, analogous structures are investigated as inhibitors of other kinase targets, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are heavily implicated in the growth and proliferation of various cancers . The reactive bromomethyl group allows researchers to efficiently append various pharmacophores, such as amine-containing side chains, to optimize interactions with these enzymes' active sites . Researchers will find this compound especially useful for exploring new chemical space in the development of targeted kinase inhibitors. Its application extends to structure-based drug design (SBDD) campaigns, where it can be used to generate analogs that achieve enhanced potency and selectivity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFBTQZZWNQTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510628-81-5
Record name 2-(bromomethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method starts with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. This can be achieved through various cyclization reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions .

Once the thieno[3,2-d]pyrimidine core is formed, the bromomethyl group can be introduced via bromination reactions. For example, the bromination of a methyl group adjacent to the nitrogen atom in the pyrimidine ring can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Thieno[3,2-d]pyrimidines: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves halogenation reactions that introduce bromomethyl groups into the thieno[3,2-d]pyrimidine framework. For instance, a common method includes the reaction of thieno[2,3-d]pyrimidin-4(3H)-one with bromine in the presence of a suitable solvent such as acetic acid, yielding the brominated derivative with high yields . The structural characterization is often confirmed using techniques like NMR spectroscopy and mass spectrometry.

Antimycobacterial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant antimycobacterial properties. Specifically, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains. For example, certain derivatives demonstrated inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Some studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been reported to inhibit key proteins involved in cancer cell proliferation and DNA repair mechanisms, making them candidates for further development as anticancer agents . For instance, specific derivatives were noted for their ability to inhibit the interaction between DNA repair proteins, suggesting a role in cancer therapy.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies have reported that several synthesized derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The agar well diffusion method has been commonly employed to assess this activity.

Pharmaceutical Development

Given its broad spectrum of biological activities, this compound is being explored for pharmaceutical applications. Its potential as an active pharmaceutical ingredient (API) in formulations targeting infectious diseases and cancer highlights its importance in drug discovery .

Calcium Receptor Modulation

Recent patents suggest that certain derivatives may act as calcium receptor antagonists, which could be beneficial in treating conditions related to calcium homeostasis abnormalities, such as osteoporosis or cardiovascular diseases . This novel application points to the versatility of thieno[3,2-d]pyrimidin-4-one derivatives in therapeutic contexts.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Activity/Properties Key Data/References
2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one Benzannulated core; phenyl at position 2 TNKS inhibitor (IC₅₀: TNKS1 = 21 nM, TNKS2 = 29 nM) High selectivity for PARPs
7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one Bromophenyl at position 7 Structural analog; potential kinase inhibitor CAS: 827614-31-3
2-(Cyclopentylamino)-thieno[3,2-d]pyrimidin-4-one Cyclopentylamino at position 2 PDE7 inhibitor (IC₅₀ < 10 nM) Improved ligand efficiency
2-(Chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one Chloromethyl at position 2 Intermediate for alkylation reactions SMILES: C1=CSC2=C1N=C(NC2=O)CCl
6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one Bromo at position 6 Safety profile established GHS-compliant (CAS: 215927-36-9)

Key Findings:

Substituent Position Matters: Position 2: Bromomethyl (target compound) and phenyl or cyclopentylamino groups at this position enhance interactions with enzymatic targets (e.g., TNKS, PDE7).

Core Modifications: Benzannulated derivatives (e.g., benzo[4,5]thieno[3,2-d]pyrimidin-4-one) exhibit improved potency against TNKS due to increased planar surface area for π-π stacking .

Biological Activity: TNKS Inhibition: 2-(Phenyl)-substituted analogs show nanomolar IC₅₀ values, highlighting the importance of hydrophobic substituents at position 2 . PDE7 Inhibition: Cyclopentylamino derivatives achieve single-digit nM potency, with substituent size critical for binding pocket accommodation .

Chloromethyl analogs serve as safer intermediates for further functionalization compared to bromomethyl derivatives .

Biological Activity

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for its potential as an anticancer agent and its ability to inhibit various biological pathways.

Chemical Structure and Properties

The compound features a bromomethyl substituent at the 2-position of the thieno[3,2-d]pyrimidine core. This unique structure allows for various chemical modifications that can enhance its biological activity.

Target of Action

Research indicates that compounds related to this compound have shown potent anticancer activity against human cancer cell lines. The mechanism involves inhibition of protein kinases, which play a critical role in cell signaling pathways associated with cancer progression and metastasis.

Mode of Action

The compound acts by interfering with specific biochemical pathways that are crucial for tumor growth and survival. In particular, it has been noted for its ability to inhibit Rho-associated protein kinases (ROCKs), which are implicated in various cellular functions including migration and proliferation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, one study identified a derivative with an IC50 value of 0.004 μM against ROCK I and 0.001 μM against ROCK II, demonstrating significant potency in inhibiting these targets and altering cell morphology and migration patterns in vitro .

Other Biological Activities

Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:

  • Antibacterial : Some derivatives have shown effectiveness against various bacterial strains.
  • CNS Activity : Potential CNS depressive effects have been noted, indicating possible applications in treating neurological disorders.
  • Anticonvulsant : Certain compounds within this class demonstrate anticonvulsant properties.

Structure-Activity Relationship (SAR)

A comprehensive SAR study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that modifications at specific positions significantly influence their biological activity. For example, the presence of methoxy groups and different aromatic substituents enhanced the inhibitory effects on ROCKs and other kinases.

CompoundIC50 (μM)Biological Activity
8k0.004ROCK I Inhibitor
8k0.001ROCK II Inhibitor
3b1.0Moderate 17β-HSD2 Inhibition
3d1.5Moderate 17β-HSD2 Inhibition

Clinical Implications

The promising results from preclinical studies suggest that derivatives of thieno[3,2-d]pyrimidin-4-one could lead to new therapeutic agents for cancer treatment. The ability to selectively inhibit key signaling pathways associated with tumor growth positions these compounds as valuable candidates for further development.

Q & A

Q. Advanced Research Focus :

  • Core Modifications : Substitution at the 2-position (e.g., cyclopentylamino groups) enhances PDE7 binding affinity (IC50 <10 nM). Avoid 6-substitutions, which reduce selectivity .
  • Side Chain Optimization : Introduce polar groups (e.g., hydroxyl or methoxyethyl) to improve solubility without compromising potency. Computational docking (e.g., Glide SP) predicts interactions with PDE7’s hydrophobic pocket .
  • In Vitro Validation : Use PDE7A/B enzymatic assays (radiolabeled cAMP hydrolysis) and cellular efficacy tests (IL-2 suppression in Jurkat cells) .

What mechanistic insights link this compound derivatives to ferroptosis induction in cancer cells?

Advanced Research Focus : Analogous compounds (e.g., N6F11) degrade GPX4 via TRIM25-mediated ubiquitination, leading to lipid peroxidation. Key steps:

  • Target Engagement : Use co-immunoprecipitation (Co-IP) to verify TRIM25-GPX4 interaction in treated cells .
  • Biochemical Assays : Measure glutathione depletion (DTNB assay) and malondialdehyde (MDA) levels (TBA assay) to confirm ferroptosis .
  • Rescue Experiments : Suppress ferroptosis with lipophilic antioxidants (e.g., ferrostatin-1) to validate the mechanism .

How should researchers address contradictions in reported biological targets (e.g., TNKS vs. PDE7) for thieno[3,2-d]pyrimidin-4-one analogs?

Advanced Research Focus : Divergent activities arise from scaffold flexibility. Strategies include:

  • Selectivity Profiling : Screen compounds against PARP family enzymes (e.g., TNKS1/2, PARP1/2) using radiometric or fluorescence polarization assays .
  • Structural Analysis : Compare X-ray co-crystal structures (e.g., TNKS vs. PDE7 binding pockets) to identify critical residues (e.g., Gly1032 in TNKS vs. Phe416 in PDE7) .
  • Pharmacophore Refinement : Use Schrödinger’s Phase to model electrostatic/hydrophobic features favoring target-specific interactions .

What synthetic routes optimize yield and scalability for this compound?

Q. Advanced Research Focus :

  • Step 1 : Synthesize thieno[3,2-d]pyrimidin-4-one via cyclocondensation of 2-aminothiophene-3-carbonitrile with formic acid (reflux, 85% yield) .
  • Step 2 : Brominate at the methyl position using NBS (N-bromosuccinimide) in CCl4 under UV light (60°C, 6 h), achieving 70–75% yield. Monitor reaction progress by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
  • Scale-Up Considerations : Replace CCl4 with greener solvents (e.g., acetonitrile) and employ flow chemistry for safer bromination .

How can researchers validate the role of this compound in tandem catalysis for cross-coupling reactions?

Advanced Research Focus : The bromomethyl group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Methodological steps:

  • Catalytic System : Use Pd(PPh3)4 (5 mol%) with K2CO3 in dioxane/water (3:1) at 80°C .
  • Substrate Scope : Couple with aryl boronic acids (e.g., 4-methoxyphenyl) to introduce diversity at the 2-position .
  • Post-Modification : Hydrolyze bromomethyl to hydroxymethyl (NaOH/EtOH) for further functionalization .

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